molecular formula C11H21IO2 B1217137 Ethyl 9-iodononanoate CAS No. 57267-52-4

Ethyl 9-iodononanoate

Cat. No.: B1217137
CAS No.: 57267-52-4
M. Wt: 312.19 g/mol
InChI Key: LDGWCSBOBWFGKV-UHFFFAOYSA-N
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Description

Ethyl 9-iodononanoate is an ester derivative of nonanoic acid featuring an iodine atom at the 9th position of the carbon chain.

Properties

CAS No.

57267-52-4

Molecular Formula

C11H21IO2

Molecular Weight

312.19 g/mol

IUPAC Name

ethyl 9-iodononanoate

InChI

InChI=1S/C11H21IO2/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h2-10H2,1H3

InChI Key

LDGWCSBOBWFGKV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCI

Canonical SMILES

CCOC(=O)CCCCCCCCI

Other CAS No.

57267-52-4

Synonyms

ethyl-9-iodononate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 9-Substituted Nonanoates

Compound Substituent at Position 9 Molecular Formula Molecular Weight (g/mol) Key References
This compound* Iodine (I) C₁₁H₂₁IO₂ 312.19 Inferred
Ethyl 9-hydroxynonanoate Hydroxyl (OH) C₁₁H₂₂O₃ 202.29
Ethyl 9-decenoate Double bond (C=C) C₁₂H₂₂O₂ 198.30
Ethyl 9-methyl-8-oxodecanoate Methyl and ketone groups C₁₃H₂₄O₃ 228.33
  • Polarity and Reactivity: The iodine atom in this compound introduces significant molecular weight and polarizability compared to hydroxyl or alkene groups. This may enhance its reactivity in cross-coupling reactions or as a leaving group in substitution reactions.

Physicochemical Properties

Table 2: Physical Properties of Selected Ethyl Esters

Compound Solubility Boiling/Melting Point Key References
Ethyl 9-hydroxynonanoate Soluble in polar solvents (e.g., ethanol) Not reported
Ethyl 10-undecenoate Soluble in ethanol Melting point: <25°C
Ethyl 9-decenoate Likely lipophilic Not reported
  • This compound: Predicted to exhibit moderate solubility in organic solvents due to the bulky iodine atom, contrasting with the more polar Ethyl 9-hydroxynonanoate.

Q & A

Basic: What are the standard synthetic routes for Ethyl 9-iodononanoate, and how can reaction efficiency be quantified?

This compound is typically synthesized via iodination of ethyl 9-nonenoate using hydroiodic acid (HI) under controlled conditions. A methodological approach involves:

  • Step 1 : Reacting ethyl 9-nonenoate with HI in a stoichiometric ratio, monitoring temperature (0–5°C) to minimize side reactions.

  • Step 2 : Purifying the product via column chromatography (silica gel, hexane/ethyl acetate eluent).

  • Efficiency metrics : Yield (%) calculated gravimetrically, purity assessed via NMR (integration of iodine proton signals at δ 3.1–3.3 ppm) and GC-MS .

  • Data table :

    Reaction Time (hr)Temperature (°C)Yield (%)Purity (NMR)
    406895%
    657297%

Basic: How should researchers characterize the structural and spectral properties of Ethyl 9-iodonanoate?

Characterization requires multi-technique validation:

  • FT-IR : Confirm C-I stretch (500–600 cm⁻¹) and ester carbonyl (1740 cm⁻¹).
  • NMR : 1^1H NMR should show ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and iodine-adjacent methylene protons (δ 3.1–3.3 ppm, multiplet).
  • Mass Spec : Molecular ion peak at m/z 298 (C₁₁H₂₁IO₂⁺).
  • Cross-validation : Compare data with PubChem entries for analogous iodinated esters (e.g., Ethyl 9-decenoate, adjusted for iodine substitution) .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 70%) may arise from:

  • Catalyst variability : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) with controlled ligand ratios.
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (less coordinating).
  • Statistical analysis : Apply ANOVA to reaction replicates (n ≥ 3) to identify significant outliers .
  • Recommendation : Include error bars (±SD) in published yield tables and disclose solvent drying protocols to enhance reproducibility .

Advanced: What experimental design principles optimize the use of this compound in multi-step organic syntheses?

  • Variable isolation : Fix substrate concentration while varying Pd catalyst loading (1–5 mol%) to determine optimal turnover.
  • Control experiments : Run parallel reactions without iodine to confirm its role in regioselectivity.
  • Kinetic profiling : Use in situ FT-IR to track iodine displacement rates.
  • Data interpretation : Correlate reaction progress curves with Hammett parameters for electron-withdrawing substituents .

Basic: How can researchers ensure reproducibility when using this compound in kinetic studies?

  • Protocol standardization : Document exact molar ratios, solvent batch numbers, and glovebox O₂/H₂O levels.
  • Replicate trials : Perform triplicate runs with fresh catalyst batches.
  • Reference standards : Include internal standards (e.g., ethyl decanoate) in GC-MS analysis to normalize retention times .

Advanced: What computational methods validate the electronic effects of the iodine substituent in this compound?

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis set to map electrostatic potential surfaces, highlighting iodine’s σ-hole for halogen bonding.
  • Comparison : Contrast with bromo/chloro analogs to quantify electronegativity impacts on reaction barriers.
  • Data validation : Cross-check computed NMR shifts (<2 ppm deviation) with experimental data .

Basic: What safety and handling protocols are critical for this compound in laboratory settings?

  • Toxicity : Use fume hoods due to potential iodine vapor release; LC50 data for analogous esters suggest LD50 > 2000 mg/kg (rat).
  • Storage : Keep in amber vials under N₂ at –20°C to prevent photodegradation.
  • Disposal : Neutralize with NaHCO₃ before incineration .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 125^{125}125I) enhance mechanistic studies of this compound?

  • Tracer studies : Synthesize 125^{125}I-labeled derivative to track bond cleavage via gamma counting.
  • Isotope effects : Compare kHk_{H}/kDk_{D} in deuterated solvents to identify rate-limiting steps.
  • Data integration : Combine labeled data with TOF-SIMS imaging to map iodine distribution in reaction mixtures .

Advanced: What interdisciplinary approaches address challenges in scaling this compound-based reactions from micro- to millimolar quantities?

  • Flow chemistry : Use microreactors with residence time <5 min to prevent iodine leaching.
  • In-line analytics : Integrate Raman spectroscopy for real-time monitoring of iodine content.
  • Scale-up correlation : Apply dimensionless Damköhler numbers to predict mass transfer limitations .

Basic: How should researchers critically evaluate literature claims about this compound’s stability under acidic conditions?

  • Replication : Repeat cited procedures (e.g., HCl exposure) while tracking decomposition via TLC.
  • Controlled variables : Test pH 2–6 buffers to identify stability thresholds.
  • Peer critique : Cross-reference stability claims with PubChem hydrolysis data for iodinated esters .

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